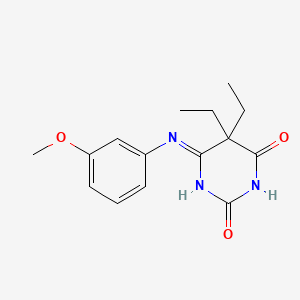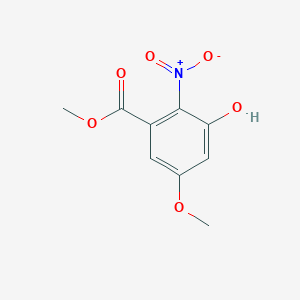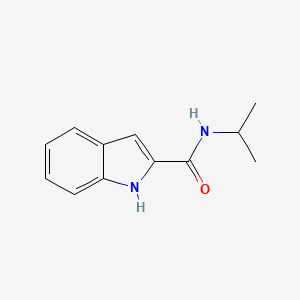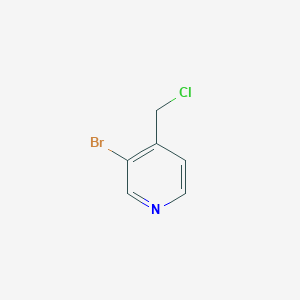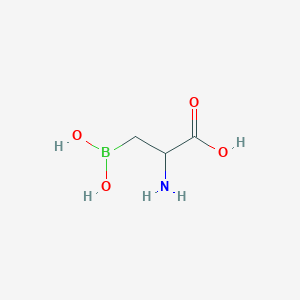
2-Amino-3-boronopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-boronopropanoic acid is a boronic acid-based amino acid that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group attached to the alanine backbone, which imparts unique chemical reactivity and binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-boronopropanoic acid can be achieved through various methods. One common approach involves the use of umpolung AlaB reagents, which allow for the reversal of polarity at the β-carbon. This method enables the formation of this compound through cross-coupling reactions . Another method involves the late-stage hydroboration of alkene or alkyne peptides and peptoids on solid-phase peptide synthesis (SPPS) resins . This approach provides regio- and stereoselective incorporation of the boronic acid group into peptides.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-boronopropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and halide reagents for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Carbon-carbon bonded products, such as biaryl compounds.
Scientific Research Applications
2-Amino-3-boronopropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-boronopropanoic acid involves its ability to form reversible covalent bonds with various Lewis bases. This property allows it to interact with diols, hydroxyl groups, and other nucleophiles, making it a versatile tool for probing molecular interactions . The boronic acid group in this compound can also participate in Lewis acid-base interactions, which can modulate protein function and stability .
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Compounds like phenylboronic acid and benzylboronic acid share similar boronic acid groups but differ in their overall structure and reactivity.
Boronopeptides: Peptides containing boronic acid groups, such as those synthesized through late-stage hydroboration, exhibit similar binding properties.
Uniqueness of 2-Amino-3-boronopropanoic acid
This compound is unique due to its incorporation into the amino acid backbone, which allows for site-specific modification of proteins and peptides.
Properties
CAS No. |
108082-89-9 |
|---|---|
Molecular Formula |
C3H8BNO4 |
Molecular Weight |
132.91 |
IUPAC Name |
2-amino-3-boronopropanoic acid |
InChI |
InChI=1S/C3H8BNO4/c5-2(3(6)7)1-4(8)9/h2,8-9H,1,5H2,(H,6,7) |
InChI Key |
VZWKSNBNZYZQBJ-UHFFFAOYSA-N |
SMILES |
B(CC(C(=O)O)N)(O)O |
Canonical SMILES |
B(CC(C(=O)O)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


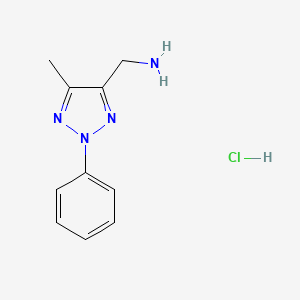



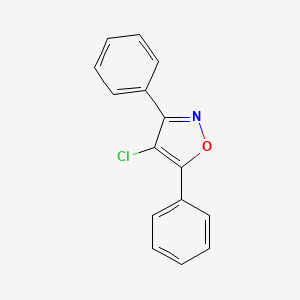
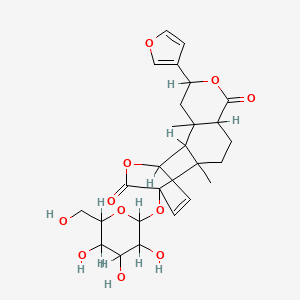
![N,N'-(5,5,6-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B1649837.png)
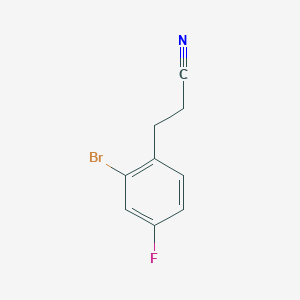
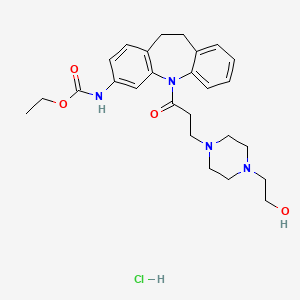
![2-(1-methyl-2-phenyl-1H-indol-3-yl)-2-oxoethyl 1-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1649843.png)
